physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine
physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,4-difluorophenyl)-N-methylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(3,4-difluorophenyl)-N-methylmethanamine is a substituted secondary amine of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and interpretation of its biological activity. As specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a framework of authoritative, field-proven methodologies for its complete characterization. We will detail the necessary spectroscopic techniques for structural verification and outline the gold-standard experimental protocols for determining key physical properties such as melting point and aqueous solubility. This document is designed to serve as a practical, self-validating system for any research team undertaking the analysis of this, or structurally similar, compounds.
Foundational Identity and Molecular Profile
Before embarking on detailed physicochemical analysis, it is imperative to confirm the identity and foundational properties of the target molecule. The compound exists as both a free base and, more commonly, as a hydrochloride salt, which influences its physical state and handling properties.
| Property | 1-(3,4-difluorophenyl)-N-methylmethanamine (Free Base) | 1-(3,4-difluorophenyl)-N-methylmethanamine HCl (Salt) | Reference |
| Synonym(s) | amine | 1-(3,4-difluorophenyl)-N-methylmethanamine hydrochloride | |
| CAS Number | 748124-46-1 | 381236-46-0 | |
| Molecular Formula | C₈H₉F₂N | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 157.16 g/mol | 193.62 g/mol | |
| Physical Form | Liquid | White to Yellow Solid | |
| InChI Key | MMNUIVWEFIBTRB-UHFFFAOYSA-N | QSAKBXPYLJXUOS-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% | ≥97% | |
| Storage | -20°C, sealed, away from moisture | 2-8°C |
Structural Verification and Purity Assessment Workflow
The initial and most critical phase of characterization is the unambiguous confirmation of the molecular structure and the assessment of sample purity. A multi-technique spectroscopic approach is non-negotiable for achieving this with high confidence. The relationship between these techniques forms a logical, self-validating workflow.
Caption: Workflow for unambiguous structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight, offering the first piece of evidence for the compound's identity. For amines, it provides a unique confirmatory data point.
Causality: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2][3] For the free base (C₈H₉F₂N), we expect an odd molecular ion peak, immediately confirming the presence of a single nitrogen atom. The fragmentation pattern, specifically through α-cleavage, is also characteristic of amines, where the C-C bond nearest the nitrogen atom breaks to yield a resonance-stabilized cation.[2][4]
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., ramp from 50°C to 250°C) to ensure separation from any impurities.
-
MS Analysis: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data over a mass range of m/z 40-400.
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺). Its m/z value should correspond to the molecular weight of the free base (157.16).
-
Observe the fragmentation pattern. Look for a base peak resulting from α-cleavage, which would lead to the loss of the benzyl group or a hydrogen radical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[5] A suite of 1D and 2D experiments is required for full structural assignment.
Causality: ¹H NMR reveals the chemical environment and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. ¹⁹F NMR is crucial for confirming the fluorine substituents on the aromatic ring. 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to piece the molecular fragments together definitively.[6][7][8]
Experimental Protocol (¹H, ¹³C, ¹⁹F, and 2D NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. We expect to see signals corresponding to the methyl group (CH₃), the methylene group (CH₂), the secondary amine proton (NH), and the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the methyl and methylene carbons, as well as the aromatic carbons, with their chemical shifts influenced by the fluorine substituents.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This should show two distinct signals, confirming the 3,4-difluoro substitution pattern.
-
2D NMR (HSQC/HMBC):
-
Run an HSQC experiment to correlate each proton signal to its directly attached carbon.
-
Run an HMBC experiment to establish multi-bond correlations. For example, the protons of the CH₂ group should show correlations to the carbons of the aromatic ring, confirming the benzyl structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9][10]
Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies. For 1-(3,4-difluorophenyl)-N-methylmethanamine, we are looking for the signature absorptions of a secondary amine (N-H stretch) and the aromatic ring (C=C and C-F stretches).[11][12]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Interpretation:
-
N-H Stretch: Look for a single, moderate band in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary amine.[12][13]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₃ and CH₂ groups) will be just below 3000 cm⁻¹.
-
C-N Stretch: An aromatic C-N stretch should be visible in the 1335-1250 cm⁻¹ region.[12]
-
C-F Stretches: Strong bands corresponding to the C-F bonds are expected in the 1300-1100 cm⁻¹ region.
-
Determination of Core Physicochemical Properties
Once identity is confirmed, the core properties that dictate the compound's behavior in biological and formulation contexts must be experimentally determined.
Melting Point: A Dual Indicator of Purity and Stability
The melting point is a fundamental thermal property. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). A broad melting range indicates the presence of impurities.[14] This protocol applies to the hydrochloride salt, which is a solid.
Caption: Standard workflow for accurate melting point determination.
Experimental Protocol (Capillary Method): [15]
-
Sample Preparation: Ensure the solid sample (HCl salt) is thoroughly dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap gently or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[15]
-
Approximate Determination: Place the loaded capillary into a melting point apparatus. Heat at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This saves time and prevents overshooting the true value in subsequent measurements.[14]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample , heat slowly at a rate of 1-2°C per minute.[16]
-
Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last crystal melts). The melting point is reported as the range T₁-T₂.
-
Validation: Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.
Aqueous Solubility: A Predictor of Bioavailability
Aqueous solubility is one of the most critical properties in drug development, as it directly impacts dissolution rate and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18]
Causality: The solubility of an ionizable compound like an amine is highly dependent on pH. Therefore, measurements must be conducted in buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[18][19]
Caption: Gold-standard shake-flask method for solubility.
Experimental Protocol (Shake-Flask Method): [18]
-
Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a prolonged period. To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[18]
-
Phase Separation: At each time point, withdraw an aliquot and separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter.[20]
-
Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.[20]
-
Reporting: The constant concentration achieved at the plateau is reported as the equilibrium solubility at that specific pH and temperature.
Summary of Physicochemical Properties
Following the execution of these protocols, the data should be consolidated for clear interpretation.
| Parameter | Experimental Result | Method Employed | Notes |
| Molecular Weight | e.g., 157.1 (M⁺) | GC-MS | Confirms Nitrogen Rule. |
| ¹H NMR | e.g., Conforms to structure | 500 MHz NMR (CDCl₃) | Key shifts: Ar-H, N-H, CH₂, CH₃. |
| FTIR | e.g., 3325 cm⁻¹ (N-H) | ATR-FTIR | Confirms secondary amine. |
| Melting Point | e.g., 175.5 - 176.5 °C | Capillary Method | Sharp range indicates high purity. |
| Solubility (pH 1.2) | e.g., 15.2 mg/mL | Shake-Flask, 25°C | High solubility in acidic media. |
| Solubility (pH 6.8) | e.g., 0.8 mg/mL | Shake-Flask, 25°C | Lower solubility near neutral pH. |
| pKa (Predicted) | ~9-10 | Computational | Basic secondary amine. Experimental determination recommended. |
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